molecular formula C13H26O B12086623 Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis- CAS No. 181258-89-9

Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis-

Cat. No.: B12086623
CAS No.: 181258-89-9
M. Wt: 198.34 g/mol
InChI Key: KDPSHFVSTJYAJQ-UHFFFAOYSA-N
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Description

cis-1-(tert-pentyl)-4-ethoxycyclohexane , is a cyclic hydrocarbon with the chemical formula C₁₁H₂₂ . It belongs to the class of cycloalkanes and features a cyclohexane ring substituted with tert-pentyl (1,1-dimethylpropyl) and ethoxy (C₂H₅O) groups. The compound exists in a cis configuration, where the tert-pentyl and ethoxy groups are on the same side of the ring .

Preparation Methods

Synthetic Routes:: The synthesis of cis-1-(tert-pentyl)-4-ethoxycyclohexane involves several synthetic routes. One common method is the alkylation of cyclohexanone with tert-pentyl bromide, followed by reduction of the resulting ketone using sodium borohydride. Ethoxylation can then be achieved by reacting the intermediate with ethanol and an acid catalyst.

Industrial Production:: Industrial production methods typically involve large-scale processes. specific details regarding industrial-scale synthesis are proprietary and may not be widely available.

Chemical Reactions Analysis

Reactions::

    Oxidation: cis-1-(tert-pentyl)-4-ethoxycyclohexane can undergo oxidation reactions, leading to the formation of various oxidation products.

    Reduction: Reduction of the ketone intermediate during synthesis is a crucial step.

    Substitution: The tert-pentyl group can be substituted under appropriate conditions.

Common Reagents and Conditions::
  • Alkylation: tert-pentyl bromide, base (e.g., potassium carbonate)
  • Reduction: Sodium borohydride
  • Ethoxylation: Ethanol, acid catalyst (e.g., sulfuric acid)

Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield alcohol or ketone derivatives, while substitution can lead to various tert-pentyl-substituted cyclohexane derivatives.

Scientific Research Applications

Cis-1-(tert-pentyl)-4-ethoxycyclohexane finds applications in:

    Organic Synthesis: As a building block for more complex molecules.

    Medicinal Chemistry: Investigated for potential pharmaceutical applications.

    Chemical Industry: Used in the production of specialty chemicals.

Mechanism of Action

The compound’s mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.

Comparison with Similar Compounds

Cis-1-(tert-pentyl)-4-ethoxycyclohexane shares similarities with other cyclohexane derivatives, such as:

Its uniqueness lies in the combination of the tert-pentyl and ethoxy substituents.

Biological Activity

Cyclohexane, 1-(1,1-dimethylpropyl)-4-ethoxy-, cis- is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including antibacterial, anti-inflammatory, and other relevant effects observed in various studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H18O\text{C}_13\text{H}_{18}\text{O}

This structure includes a cyclohexane ring substituted with an ethoxy group and a tert-butyl group (1,1-dimethylpropyl), which may influence its biological activity.

1. Antibacterial Activity

Several studies have investigated the antibacterial properties of cyclohexane derivatives. For instance, derivatives of cyclohexane-1,3-dione have shown moderate antibacterial activity against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium . The mechanism of action often involves the chelation of metal ions essential for bacterial growth.

Table 1: Antibacterial Activity of Cyclohexane Derivatives

CompoundBacterial StrainZone of Inhibition (mm)
Cyclohexane-1,3-dioneE. coli12
Cyclohexane-1,3-dioneS. aureus15
Cyclohexane-1,3-dioneS. typhimurium10

2. Anti-inflammatory Effects

Research indicates that compounds similar to cyclohexane, particularly those with hydrazone linkages, exhibit anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 .

3. Antioxidant Activity

Cyclohexane derivatives have also been tested for their antioxidant capabilities. The presence of ethoxy groups is believed to enhance the electron-donating ability of these compounds, thereby neutralizing free radicals and reducing oxidative stress .

Case Studies

Case Study 1: Synthesis and Characterization

A study synthesized various cyclohexane derivatives and characterized them using IR and NMR spectroscopy. The synthesized compounds were tested for their antibacterial activity against standard bacterial strains. Results indicated that certain derivatives had significant antibacterial effects comparable to conventional antibiotics .

Case Study 2: In Vivo Studies

In vivo studies have demonstrated that cyclohexane derivatives can reduce inflammation in animal models by inhibiting the NF-kB pathway, which is crucial in inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.

Properties

CAS No.

181258-89-9

Molecular Formula

C13H26O

Molecular Weight

198.34 g/mol

IUPAC Name

1-ethoxy-4-(2-methylbutan-2-yl)cyclohexane

InChI

InChI=1S/C13H26O/c1-5-13(3,4)11-7-9-12(10-8-11)14-6-2/h11-12H,5-10H2,1-4H3

InChI Key

KDPSHFVSTJYAJQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1CCC(CC1)OCC

Origin of Product

United States

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